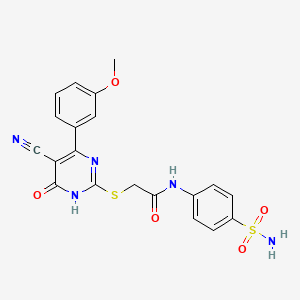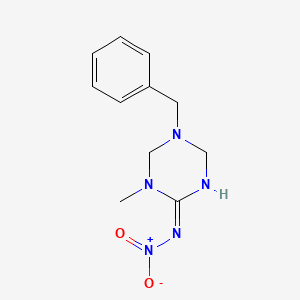![molecular formula C26H22N2O4 B3717982 N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B3717982.png)
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE
概要
説明
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a benzodioxole moiety, an ethoxyphenyl group, and a quinoline carboxamide structure, which collectively contribute to its diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate.
Coupling with Quinoline Derivative: The benzodioxole intermediate is then coupled with a quinoline derivative through a Pd-catalyzed C-N cross-coupling reaction.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反応の分析
Types of Reactions
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include oxidized quinones, reduced amines, and various substituted derivatives, each with distinct chemical and biological properties .
科学的研究の応用
作用機序
The mechanism by which N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-(pyrrolidin-1-yl)acetamide hydrochloride
Uniqueness
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE stands out due to its unique combination of a benzodioxole moiety, an ethoxyphenyl group, and a quinoline carboxamide structure. This unique arrangement contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-2-30-19-7-5-6-18(13-19)23-14-21(20-8-3-4-9-22(20)28-23)26(29)27-15-17-10-11-24-25(12-17)32-16-31-24/h3-14H,2,15-16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJRUWCAXFJNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-{[5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3717907.png)
![4-chloro-N-[1-(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B3717908.png)
![4-methoxy-N-{[5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3717924.png)
![2-({[5-{[(1-methylnaphthalen-2-yl)oxy]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one](/img/structure/B3717928.png)
![13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B3717936.png)
![2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE](/img/structure/B3717945.png)
![ethyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3717951.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3717957.png)

![N~1~-(3-ACETYLPHENYL)-2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}BUTANAMIDE](/img/structure/B3717964.png)
![N-(4-chlorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B3717977.png)
![2-(METHYLSULFANYL)-5-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE](/img/structure/B3717983.png)
![4-{[(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL BENZOATE](/img/structure/B3717989.png)

